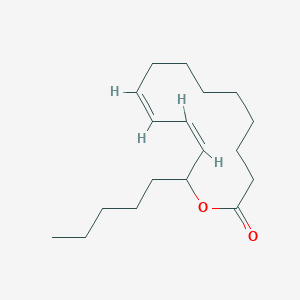
9,11-Octadecadien-13-olide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,11-Octadecadien-13-olide, also known as this compound, is a useful research compound. Its molecular formula is C18H30O2 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Ecology
Pheromone Component
One of the most notable applications of 9,11-octadecadien-13-olide is its role as a pheromone in butterflies. Research has identified this compound as a significant component of the pheromone blend emitted by male Heliconius butterflies. It plays a crucial role in mate attraction and species recognition , thus influencing reproductive behaviors. For instance, studies on Heliconius erato and Heliconius pachinus have shown that this lactone contributes to the complex signaling systems used by these insects during mating rituals .
Anti-Aphrodisiac Properties
In addition to its role in attraction, this compound has been identified as an anti-aphrodisiac pheromone. This dual functionality allows males to manipulate female receptivity during mating encounters, enhancing their reproductive success while deterring rival males . The release of such compounds can regulate mating dynamics within populations, making it a subject of interest in evolutionary biology.
Biochemical Studies
Enzymatic Synthesis
The synthesis of this compound can be catalyzed by specific enzymes involved in fatty acid metabolism. Studies have explored the enzymatic pathways leading to the formation of this lactone from linoleic acid derivatives. Understanding these pathways can provide insights into the biochemical processes underlying pheromone production in insects .
Pharmacological Potential
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its unique structure could be leveraged in developing new antimicrobial agents. However, further research is needed to establish its efficacy and safety profile for potential therapeutic applications .
Case Studies
Propriétés
Numéro CAS |
124916-99-0 |
|---|---|
Formule moléculaire |
C18H30O2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
(10Z,12Z)-14-pentyl-1-oxacyclotetradeca-10,12-dien-2-one |
InChI |
InChI=1S/C18H30O2/c1-2-3-11-14-17-15-12-9-7-5-4-6-8-10-13-16-18(19)20-17/h7,9,12,15,17H,2-6,8,10-11,13-14,16H2,1H3/b9-7-,15-12- |
Clé InChI |
HTERFNUMHPQMKV-YUKZMVOFSA-N |
SMILES |
CCCCCC1C=CC=CCCCCCCCC(=O)O1 |
SMILES isomérique |
CCCCCC1/C=C\C=C/CCCCCCCC(=O)O1 |
SMILES canonique |
CCCCCC1C=CC=CCCCCCCCC(=O)O1 |
Synonymes |
9,11-octadecadien-13-olide 9,11-ODDO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















